molecular formula C12H19Cl2N3 B6174239 7-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane dihydrochloride CAS No. 646055-57-4

7-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane dihydrochloride

Cat. No.: B6174239
CAS No.: 646055-57-4
M. Wt: 276.2
Attention: For research use only. Not for human or veterinary use.
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Description

7-(Pyridin-3-yl)-1,7-diazaspiro[44]nonane dihydrochloride is a heterocyclic compound that features a spirocyclic structure with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of pyridine derivatives and diaza compounds, followed by spirocyclization reactions. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product in its dihydrochloride form .

Chemical Reactions Analysis

Types of Reactions

7-(Pyridin-3-yl)-1,7-diazaspiro[4.4]nonane dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized spirocyclic derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted spirocyclic compounds .

Scientific Research Applications

7-(Pyridin-3-yl)-1,7-diazaspiro[4.4]nonane dihydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Pyridin-3-yl)-1,7-diazaspiro[4.4]nonane dihydrochloride is unique due to its specific spirocyclic structure and the presence of a pyridine ring. This combination of features imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

CAS No.

646055-57-4

Molecular Formula

C12H19Cl2N3

Molecular Weight

276.2

Purity

95

Origin of Product

United States

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